molecular formula C21H20N4O7 B13788750 2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione CAS No. 68214-59-5

2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione

Katalognummer: B13788750
CAS-Nummer: 68214-59-5
Molekulargewicht: 440.4 g/mol
InChI-Schlüssel: SRVTVXCADDRHGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Vorbereitungsmethoden

The synthesis of 2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione involves several steps. One common method includes the aldol condensation reaction, which is performed using density functional theory (DFT) computational methods to model the synthesis . The reaction conditions typically involve polarizable continuum cavity environments such as water or ethanol. The synthesis can be adjusted to obtain specific configurations of the product by altering the reaction temperature and other conditions.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Wissenschaftliche Forschungsanwendungen

2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione is not fully understood. it is believed to act by interacting with specific molecular targets and pathways. The compound may reduce intermolecular forces between polymer chains, increasing flexibility and softness.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Eigenschaften

CAS-Nummer

68214-59-5

Molekularformel

C21H20N4O7

Molekulargewicht

440.4 g/mol

IUPAC-Name

2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione

InChI

InChI=1S/C17H14N4O2.C4H6O5/c1-12-14(20-19-13-8-4-2-5-9-13)16(22)18-17(23)15(12)21-10-6-3-7-11-21;5-2(4(8)9)1-3(6)7/h2-11H,1H3,(H-,18,19,22,23);2,5H,1H2,(H,6,7)(H,8,9)

InChI-Schlüssel

SRVTVXCADDRHGS-UHFFFAOYSA-N

Isomerische SMILES

CC\1=C(C(=O)[NH2+]C(=O)/C1=N\NC2=CC=CC=C2)[N+]3=CC=CC=C3.C(C(C(=O)[O-])O)C(=O)[O-]

Kanonische SMILES

CC1=C(C(=O)[NH2+]C(=O)C1=NNC2=CC=CC=C2)[N+]3=CC=CC=C3.C(C(C(=O)[O-])O)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.